ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-oxopiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-oxopiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-oxopiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the oxadiazole and piperidinyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-oxopiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-oxopiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-oxopiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate: shares similarities with other triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N7O4 |
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Molecular Weight |
335.32 g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-oxopiperidin-1-yl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C13H17N7O4/c1-2-23-13(22)10-9(7-19-5-3-8(21)4-6-19)20(18-15-10)12-11(14)16-24-17-12/h2-7H2,1H3,(H2,14,16) |
InChI Key |
WQEYXOPNMCGJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCC(=O)CC3 |
Origin of Product |
United States |
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